4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-

Catalog No.
S13192846
CAS No.
83495-05-0
M.F
C24H19N3O5
M. Wt
429.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitr...

CAS Number

83495-05-0

Product Name

4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-

IUPAC Name

(5Z)-3-(2-methoxy-4-nitrophenyl)-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C24H19N3O5/c1-31-19-11-8-16(9-12-19)14-20-24(28)26(23(25-20)17-6-4-3-5-7-17)21-13-10-18(27(29)30)15-22(21)32-2/h3-15H,1-2H3/b20-14-

InChI Key

UZYUPURYVKJYSV-ZHZULCJRSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])OC

4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound belonging to the class of imidazole derivatives. The molecular formula for this compound is C19H17N3O5C_{19}H_{17}N_{3}O_{5} and it features a unique structure characterized by multiple functional groups, including methoxy and nitro substituents on the aromatic rings. Its structural complexity suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of imidazole derivatives, such as:

  • Nucleophilic substitutions: The presence of electron-withdrawing groups like nitro can enhance the electrophilicity of adjacent carbons, making them susceptible to nucleophilic attack.
  • Condensation reactions: The methylene bridge allows for potential condensation with other carbonyl-containing compounds.
  • Reduction reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity and biological profile.

Compounds related to imidazole derivatives have been extensively studied for their biological activities. This specific compound may exhibit:

  • Anticancer properties: Similar imidazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial effects: Some imidazole-based compounds are known for their antibacterial and antifungal activities, suggesting this compound could also possess similar properties.
  • Enzyme inhibition: The structural features may allow it to interact with various enzymes, potentially serving as a scaffold for drug development targeting specific biological pathways.

The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- typically involves multi-step organic reactions. Common methods include:

  • Starting materials: The synthesis often begins with readily available imidazole or its derivatives.
  • Reagents and catalysts: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
  • Reaction conditions: Controlled temperatures and reaction times are essential for optimizing yields. Monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography can help assess progress.

This compound has potential applications in various fields:

  • Medicinal chemistry: Due to its unique structure, it could serve as a lead compound for developing new pharmaceuticals, particularly in cancer therapy.
  • Material science: Its chemical properties may allow it to be used in creating novel materials with specific functionalities.
  • Agricultural chemistry: If shown to possess antimicrobial properties, it could be explored as a pesticide or herbicide.

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Studies may focus on:

  • Binding affinity: Evaluating how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Structure-activity relationship analysis: Modifying different parts of the molecule can help identify which structural features contribute most significantly to its biological activity.

Several compounds share structural similarities with 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-. These include:

Compound NameMolecular FormulaUnique Features
4H-Imidazol-4-one, 3,5-dihydro-5-(2-nitrophenyl)C18H14N4O6Contains multiple nitro groups
1-MethylimidazoleC4H6N2Simpler structure without extensive substitutions
2-MethylimidazoleC4H6N2Variation with different methyl positioning

Uniqueness

The uniqueness of 4H-Imidazol-4-one, 3,5-dihydro-3-(2-methoxy-4-nitrophenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl lies in its complex arrangement of substituents that may enhance its biological activity compared to simpler imidazole derivatives. Its potential for diverse interactions makes it an interesting candidate for further research in drug development and other applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Exact Mass

429.13247072 g/mol

Monoisotopic Mass

429.13247072 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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